molecular formula C20H21ClN4O3S2 B2797357 (3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone CAS No. 1291487-01-8

(3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B2797357
CAS No.: 1291487-01-8
M. Wt: 464.98
InChI Key: IOUABZDXLTWFNT-UHFFFAOYSA-N
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Description

The compound (3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a complex organic molecule with the molecular formula C20H23ClN6O3S. It has an average mass of 462.953 Da and a monoisotopic mass of 462.124084 Da .


Molecular Structure Analysis

The molecular structure of this compound involves several functional groups, including a piperazine ring, a thiophene ring, a pyrazole ring, and a sulfonyl group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. Unfortunately, specific details about the physical and chemical properties of this compound are not available in the retrieved data .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural characterization of novel pyrazole carboxamide derivatives, including those containing piperazine moiety. These compounds have been analyzed using IR, 1H NMR, and HRMS spectroscopy, with X-ray crystal analysis confirming their structure. Such studies are essential for understanding the chemical and physical properties of these compounds, laying the groundwork for their application in various scientific fields (Hong-Shui Lv, Xiao‐Ling Ding, Baoxiang Zhao, 2013).

Biological Activities

Anticancer and Antimicrobial Potential

A series of novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Among these compounds, some have exhibited higher anticancer activity than doxorubicin, a reference drug. This indicates the potential of these compounds in the development of new cancer therapies. Additionally, most of the synthesized compounds have shown good to excellent antimicrobial activity, highlighting their potential as antimicrobial agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).

Enzyme Inhibitory Activities

Research on thiophene-based heterocyclic compounds has revealed their significant enzyme inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These findings are crucial for the development of enzyme inhibitors that could be used in the treatment of diseases related to enzyme dysfunction (A. Cetin, F. Türkan, E. Bursal, M. Murahari, 2021).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved data. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid potential hazards .

Properties

IUPAC Name

[3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonylthiophen-2-yl]-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S2/c1-14-13-15(2)25(22-14)20(26)19-18(7-12-29-19)30(27,28)24-10-8-23(9-11-24)17-6-4-3-5-16(17)21/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUABZDXLTWFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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